molecular formula C22H38ClNO3 B2731626 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1331209-41-6

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2731626
CAS No.: 1331209-41-6
M. Wt: 400
InChI Key: GUROYJCCJFXVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound provided for investigational purposes in basic pharmacological research. Its molecular structure, featuring a phenoxyethylamine core substituted with a 3,5-dimethylpiperidine group, is characteristic of compounds known to interact with adrenergic receptors. This suggests its primary research value lies in the exploration of beta-adrenergic signaling pathways. Researchers may employ this compound in vitro to study its potential as a beta-adrenergic antagonist ("beta-blocker"), investigating its affinity, selectivity, and functional activity on various receptor subtypes. Studies could focus on elucidating its mechanism of action, including competitive inhibition of catecholamines like epinephrine and norepinephrine, and its downstream effects on cellular processes such as cyclic AMP (cAMP) production. This research compound is strictly for laboratory use by qualified professionals and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-10-11-26-21-8-6-19(7-9-21)22(3,4)5;/h6-9,17-18,20,24H,10-16H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUROYJCCJFXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a piperidine moiety, which is often associated with various biological activities, including neuroprotective effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H30ClNO3\text{C}_{19}\text{H}_{30}\text{Cl}\text{N}\text{O}_{3}

Key Features:

  • Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
  • Piperidine ring : Often linked to central nervous system (CNS) activity.
  • Phenoxyethanol moiety : May contribute to antioxidant properties.

Research indicates that compounds similar to this one may act as inhibitors of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing levels of acetylcholine in synaptic clefts. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Biological Activity

  • Neuroprotective Effects :
    • Studies have shown that related compounds exhibit protective effects against oxidative stress in neuronal cells. For instance, they can reduce levels of reactive oxygen species (ROS) and improve cell viability in the presence of neurotoxic agents like amyloid-beta peptides .
  • Antioxidant Activity :
    • The presence of the tert-butyl group is associated with enhanced antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce lipid peroxidation in cellular models .
  • Anti-inflammatory Properties :
    • The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α, contributing to its neuroprotective effects .

Case Studies and Research Findings

StudyFindings
In vitro study on astrocytesThe compound improved cell viability against Aβ-induced toxicity, suggesting a protective role in neurodegeneration .
In vivo model (scopolamine-induced oxidative stress)Treatment with the compound resulted in reduced malondialdehyde (MDA) levels compared to control groups, indicating decreased oxidative stress .
Enzyme inhibition assaysDemonstrated that related compounds effectively inhibit AChE and BuChE, supporting potential use in Alzheimer's therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with derivatives containing phenoxy-propanolamine frameworks. Key analogs include:

Compound Name Key Substituents Nitrogen-Containing Ring Key Structural Differences
Target Compound 4-(tert-butyl)phenoxyethoxy group 3,5-dimethylpiperidine Para-substituted phenoxyethoxy spacer; dimethylpiperidine ring
1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride 2-(tert-butyl)phenoxy group (no ethoxy spacer) Piperazine substituted with 5-chloro-2-methylphenyl Ortho-substituted phenoxy group; piperazine with aryl substituent
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives Substituted chalcone backbone N/A Propenone core vs. propanolamine; absence of cyclic amine
  • Nitrogen Ring Differences : Piperidine (target) vs. piperazine (analog) alters electron distribution and hydrogen-bonding capacity. Piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability .

Pharmacological Activity

  • The ethoxy spacer may optimize spatial alignment with receptor pockets.
  • Piperazine Analog : The 5-chloro-2-methylphenyl substituent on piperazine indicates possible serotonin or dopamine receptor modulation, common in antipsychotic agents.
  • Chalcone Derivatives : These compounds exhibit antioxidant and anti-inflammatory properties due to the α,β-unsaturated ketone system, but their mechanisms diverge from amine-targeted drugs.

Physicochemical Properties

Property Target Compound Piperazine Analog Chalcone Derivatives
Molecular Weight ~450 g/mol* ~500 g/mol* ~250–350 g/mol
LogP (Predicted) ~3.5 ~4.0 ~2.5–3.0
Aqueous Solubility High (HCl salt) Moderate (HCl salt) Low (neutral form)

*Estimated based on structural analogs.

  • The target compound’s para-substituted phenoxyethoxy group enhances solubility compared to the ortho-substituted analog. The chalcones’ lower molecular weight and neutral form limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.